6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 4-phenylquinazoline with bromine in the presence of a suitable solvent. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 2-4 hours. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of 4-phenyl-2-(pyrrolidin-1-yl)quinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Investigated for its anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and pyrrolidinyl groups, making it less potent in enzyme inhibition.
6-Chloro-4-phenyl-2-(pyrrolidin-1-yl)quinazoline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and potency.
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline: Lacks the bromine atom, which may reduce its effectiveness in certain reactions.
Uniqueness
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potency as an enzyme inhibitor. This makes it a valuable compound in medicinal chemistry and drug development .
Activité Biologique
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and potential receptor modulation. This article delves into its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and a phenyl group at the 4-position enhances its biological activity. The pyrrolidine moiety is believed to contribute to its interaction with biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound.
- Mechanism of Action : The compound exhibits strong inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- Cytotoxicity : In vitro studies revealed that this compound has an IC50 value of approximately 0.096 μM against MCF7 cells, indicating potent cytotoxic effects .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 | 0.096 | EGFR inhibition |
A549 | 0.084 | Induction of apoptosis |
HeLa | 0.120 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolines are known for their antibacterial and antifungal activities.
- Antibacterial Effects : Studies indicate that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The halogen substituents are often responsible for enhanced bioactivity .
Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
3. Receptor Modulation
This compound has been investigated for its potential as an adenosine A2A receptor antagonist, which is relevant in neurodegenerative diseases and cancer therapy.
- Binding Affinity : The compound's binding affinity for the A2A receptor was assessed, showing promising results that suggest it may serve as a lead compound for further development .
Case Study 1: In Vitro Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several quinazoline derivatives on various cancer cell lines, including MCF7 and A549. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts, supporting the hypothesis that halogenation increases biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives demonstrated that modifications at specific positions significantly impacted their biological activities. For instance, the introduction of a pyrrolidine ring at the C2 position was found to enhance both anticancer and antimicrobial activities significantly .
Propriétés
IUPAC Name |
6-bromo-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHMKODMQJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.